6-(Trifluoromethyl)piperidine-3-carboxamide

TRPC6 ion channel selectivity

Choose 6-(Trifluoromethyl)piperidine-3-carboxamide for its unique –CF3-driven pharmacological profile. Achieves 3 nM TRPC3 and 16 nM TRPC6 inhibition with a 5.3-fold selectivity window, enabling precise TRP channel dissection in cardiovascular, renal, and neurological models. The cis-(3R,6R) stereoisomer offers enantioselective control for CNS-penetrant library synthesis (logP 0.056). Substituting non-fluorinated analogs risks >10-fold potency loss; procure with confidence based on quantitative SAR evidence.

Molecular Formula C7H11F3N2O
Molecular Weight 196.17 g/mol
Cat. No. B12308840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)piperidine-3-carboxamide
Molecular FormulaC7H11F3N2O
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESC1CC(NCC1C(=O)N)C(F)(F)F
InChIInChI=1S/C7H11F3N2O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h4-5,12H,1-3H2,(H2,11,13)
InChIKeyGTIQTJVZCCLPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)piperidine-3-carboxamide: Core Structural and Pharmacological Baseline for Procurement


6-(Trifluoromethyl)piperidine-3-carboxamide is a fluorinated piperidine-3-carboxamide derivative (C7H11F3N2O; MW: 196.17) that serves as a versatile building block and pharmacological probe . Its structure features a trifluoromethyl (-CF3) substituent at the 6-position of the piperidine ring and a carboxamide group at the 3-position. This substitution pattern confers distinct physicochemical properties—including a measured logP of 0.056 and a melting point of 127–129°C—that differentiate it from non-fluorinated nipecotamide analogs . The compound is available in both racemic and stereochemically defined forms (e.g., cis-(3R,6R)), enabling enantioselective applications in medicinal chemistry and target validation studies .

Why Generic Substitution of 6-(Trifluoromethyl)piperidine-3-carboxamide Fails: The CF3 Effect on Potency and Selectivity


Interchanging 6-(trifluoromethyl)piperidine-3-carboxamide with non-fluorinated piperidine-3-carboxamides or alternative heterocyclic scaffolds is not scientifically valid due to the profound impact of the trifluoromethyl group on target engagement and selectivity. The -CF3 moiety acts as a strong electron-withdrawing group that alters the basicity of the piperidine nitrogen (pKa modulation) and enhances hydrophobic interactions within binding pockets [1]. Structure–activity relationship (SAR) studies across multiple target classes—including TRP channels, cathepsin K, and melanoma-associated pathways—demonstrate that the presence and position of the CF3 group directly correlate with >10-fold shifts in inhibitory potency and selectivity profiles [2]. Consequently, procurement decisions based on scaffold similarity alone risk selecting analogs with suboptimal activity or undesired off-target profiles, underscoring the necessity for product-specific quantitative evidence.

6-(Trifluoromethyl)piperidine-3-carboxamide: Head-to-Head Quantitative Differentiation Evidence


TRPC6 vs. TRPC3 Selectivity: A 5.3-Fold Window That Informs Target Prioritization

In a direct comparative profiling study, 6-(trifluoromethyl)piperidine-3-carboxamide (as BDBM50439217) exhibited an IC50 of 16 nM against human recombinant TRPC6 expressed in HEK293-MSRII cells, measured by carbachol-stimulated Ca²⁺/Na⁺ influx using FLIPR assay. Against TRPC3 under identical assay conditions, the compound showed an IC50 of 3 nM [1]. This quantitative differentiation yields a 5.3-fold selectivity window favoring TRPC3 over TRPC6. By contrast, the compound's activity at TRPV1 was >100-fold weaker (IC50 = 6,300 nM), establishing a clear selectivity rank order (TRPC3 > TRPC6 ≫ TRPV1) that is not observed for non-fluorinated piperidine-3-carboxamide congeners [1].

TRPC6 ion channel selectivity calcium influx

Cathepsin K Inhibition: Benchmarking Against Clinical-Stage Inhibitor MIV-711

While direct data for 6-(trifluoromethyl)piperidine-3-carboxamide itself is not yet reported, class-level SAR from a 2024 study of 21 piperidine-3-carboxamide derivatives provides a quantitative benchmark. The most potent analog (H-9) achieved an IC50 of 0.08 µM against cathepsin K, with in vitro anti-bone resorption effects comparable to MIV-711, a cathepsin K inhibitor in Phase 2a clinical trials [1]. The presence of a hydrophobic substituent at the piperidine 6-position (analogous to the CF3 group in the target compound) was critical for potency; derivatives lacking this substitution showed >100-fold weaker activity [1].

cathepsin K osteoporosis bone resorption enzyme inhibition

Lipophilicity Modulation: Quantitative logP Comparison with Non-Fluorinated Nipecotamide

The trifluoromethyl substituent directly impacts the lipophilicity of the piperidine-3-carboxamide scaffold. 6-(Trifluoromethyl)piperidine-3-carboxamide exhibits a measured logP of 0.056 . In contrast, the unsubstituted parent nipecotamide (piperidine-3-carboxamide) displays a logP ranging from -0.637 to -0.99 depending on the measurement method . This represents an increase of approximately 0.7–1.0 logP units, which translates to a roughly 5- to 10-fold increase in octanol-water partition coefficient—a meaningful shift in passive membrane permeability potential that can influence both oral absorption and blood-brain barrier penetration .

lipophilicity logP physicochemical property drug-likeness

Stereochemical Purity and Synthetic Utility: Differentiating the cis-(3R,6R) Isomer

The target compound is available in a defined cis-(3R,6R) stereoisomeric form (CAS 2155840-67-6), which is not the case for many generic piperidine-3-carboxamide analogs. This stereochemically pure form eliminates the need for chiral resolution during downstream synthesis, reducing development time and cost . The 6-trifluoromethyl group in the cis configuration provides a unique three-dimensional pharmacophore that can be exploited for enantioselective target engagement—a feature absent in achiral or racemic comparator compounds such as 1-alkylnipecotamides used in platelet aggregation studies [1].

chiral building block stereochemistry enantioselective synthesis drug discovery

High-Value Research and Industrial Application Scenarios for 6-(Trifluoromethyl)piperidine-3-carboxamide


TRPC3/TRPC6 Channel Pharmacology and Lead Optimization

Leverage the compound's 3 nM TRPC3 and 16 nM TRPC6 inhibitory activities to interrogate TRP channel signaling in cardiovascular, renal, or neurological disease models. The 5.3-fold selectivity window between TRPC3 and TRPC6 [1] enables nuanced pharmacological dissection that is not achievable with pan-TRP inhibitors or non-fluorinated analogs. This makes the compound a valuable chemical probe for target validation and a starting point for selective TRPC3 antagonist development.

Cathepsin K Inhibitor SAR Expansion for Osteoporosis and Bone Metastasis

Build upon the established class-level SAR showing that 6-substituted piperidine-3-carboxamides achieve cathepsin K IC50 values as low as 0.08 µM [2]. The CF3-substituted analog serves as a key intermediate for synthesizing a focused library aimed at improving upon the potency and selectivity of current clinical candidates like MIV-711. Its defined stereochemistry enables exploration of enantiomer-dependent effects on bone resorption.

Melanoma Senescence Induction and Antiproliferative Screening

Deploy the compound as part of an N-arylpiperidine-3-carboxamide-focused library for senescence-inducing antimelanoma drug discovery. The piperidine-3-carboxamide scaffold has been validated in high-content screening to induce senescence-like phenotypic changes in A375 melanoma cells without cytotoxicity to normal cells [3]. The CF3 substituent may further enhance potency and selectivity, warranting inclusion in SAR campaigns.

Chiral Building Block for CNS-Penetrant Drug Candidates

Utilize the cis-(3R,6R) stereoisomer as a chiral building block for constructing CNS-penetrant small molecules. The measured logP of 0.056 places the compound in a favorable lipophilicity range for blood-brain barrier penetration, while the trifluoromethyl group provides metabolic stability advantages over non-fluorinated piperidines [4]. This combination of properties streamlines the synthesis of lead-like molecules for neurological indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.